molecular formula C16H21NO2S B2509780 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide CAS No. 2035018-19-8

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Cat. No.: B2509780
CAS No.: 2035018-19-8
M. Wt: 291.41
InChI Key: ULDXMOCQQGURLL-BQYQJAHWSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C16H21NO2S and a molecular weight of 291.41 g/mol . This proprietary chemical features a cinnamamide moiety linked to a 4-methoxytetrahydro-2H-thiopyran scaffold, a structure known to be of significant interest in medicinal chemistry. While specific biological data for this compound is not publicly disclosed, structural analogs based on the 4-methoxytetrahydro-2H-thiopyran core have been investigated as dual regulators of key neurological receptors, including mGluR5 and 5-HT2A . This suggests potential research applications in the field of neuroscience and the study of central nervous system (CNS) disorders. The compound is provided as a high-purity material strictly for research purposes. Researchers are advised to handle this material with appropriate safety precautions. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-[(4-methoxythian-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXMOCQQGURLL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide typically involves the reaction of 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide has diverse scientific research applications, including:

    Pharmaceuticals: It is explored for its potential as a drug candidate due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it suitable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the breakdown of carbohydrates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and three related molecules identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups
Target : N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide Not provided Not provided Cinnamamide group (aromatic phenyl-propenamide) linked to thiopyran-methyl Amide, thiopyran, methoxy
: N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide C₁₅H₂₃NO₃S₂ 329.47 Methanesulfonamide group attached to 3-methylphenyl Sulfonamide, thiopyran, methoxy
: (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide C₁₄H₁₉NO₃S 281.37 Acrylamide with furan substituent Amide, acrylamide, furan, thiopyran, methoxy
: 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide C₂₀H₂₅N₃O₃S 387.50 Thiazole-carboxamide, pyran ring substituted with 4-methoxyphenyl Carboxamide, thiazole, pyran, methoxy, cyclopropylamino

Key Comparative Insights

Electronic and Steric Effects
  • Thiopyran vs. Pyran Rings: The target compound and feature a thiopyran ring (sulfur atom), which is more polarizable and less electronegative than the pyran ring (oxygen atom) in . For example, sulfur’s larger atomic radius may enhance van der Waals interactions in biological systems .
  • Cinnamamide vs. Sulfonamide/Acrylamide: The cinnamamide group in the target compound offers a conjugated π-system (phenyl-propenamide), enabling strong π-π stacking interactions, unlike the non-conjugated methanesulfonamide in . The sulfonamide group is more acidic (pKa ~1-2) than the amide (pKa ~15-20), affecting solubility and ionization under physiological conditions . The acrylamide in lacks the aromaticity of cinnamamide but includes a furan substituent, which is electron-rich and may participate in dipole-dipole interactions or act as a hydrogen-bond acceptor .
Substituent Effects
  • Aromatic vs. The 4-methoxyphenyl group in introduces a methoxy-substituted aromatic ring, which could enhance metabolic stability relative to the unsubstituted phenyl group in the target compound .
Molecular Weight and Pharmacokinetics
  • has the lowest molecular weight (281.37), suggesting better bioavailability, while ’s higher weight (387.50) may limit passive diffusion. The target compound’s molecular weight (inferred to be ~300-350) likely balances lipophilicity and solubility for drug-like properties .

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is a synthetic compound derived from the combination of a cinnamamide structure with a tetrahydro-2H-thiopyran moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores various studies that document its biological activity, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on derivatives of cinnamic acid demonstrated that certain compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be below 10 µg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Cinnamamide Derivatives

CompoundBacterial StrainMIC (µg/mL)
16dStaphylococcus aureus<10
16eEscherichia coli<10
17aKlebsiella pneumoniae<10

Anticancer Activity

This compound and its analogs have also been studied for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutic agents. For instance, certain derivatives exhibited IC50 values as low as 0.17 µg/mL against MCF-7 breast cancer cells .

Table 2: Anticancer Activity of Cinnamamide Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
17dMCF-70.17
16cHeLa<10
16fHCT-116>60

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : The mechanism by which these compounds induce cell death in cancer cells involves the activation of caspases and other apoptotic pathways.
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various cinnamamide derivatives against clinical strains of bacteria. The results showed that modifications to the cinnamamide structure significantly enhanced antimicrobial activity, particularly against biofilm-forming strains .
  • Anticancer Research : Another study investigated the effects of N-cinnamoyl derivatives on human cancer cell lines, revealing that specific structural modifications led to improved cytotoxicity against breast and cervical cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the functionalization of the tetrahydro-2H-thiopyran ring. Introduce the methoxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF, 0–5°C) .
  • Cinnamamide coupling : Use a coupling reagent such as HATU or DCC to conjugate the cinnamic acid derivative to the thiopyran-methylamine intermediate. Solvent choice (e.g., dichloromethane or THF) and temperature control (reflux vs. room temperature) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the final product.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the methoxy group (δ ~3.3 ppm for 1H^1H), thiopyran ring protons (δ 2.5–3.0 ppm), and cinnamamide aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF should confirm the molecular ion peak (expected m/z ~345.4 for C18H23NO2S\text{C}_{18}\text{H}_{23}\text{NO}_2\text{S}).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals using slow evaporation (e.g., ethanol/water) and refine the structure with SHELXL .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Experimental design :

  • Solubility screening : Test polar (DMSO, methanol), semi-polar (THF, acetone), and non-polar (hexane) solvents. DMSO is often preferred for biological assays due to high solubility (~50 mM) .
  • Stability assessment : Use HPLC or LC-MS to monitor degradation under varying pH (2–12), temperatures (4°C to 40°C), and light exposure over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The thiopyran ring and methoxy group may engage in hydrophobic interactions, while the cinnamamide moiety could form hydrogen bonds .
  • QSAR analysis : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., N-(4-phenylthiazol-2-yl)cinnamamide derivatives ).

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case example :

  • In vitro vs. in vivo discrepancies : If the compound shows potent enzyme inhibition but poor efficacy in animal models, assess pharmacokinetic parameters (e.g., bioavailability via oral gavage in rodents, plasma protein binding assays) .
  • Cell line variability : Use isogenic cell lines to isolate genetic factors (e.g., overexpression of efflux pumps like P-gp) affecting compound uptake .

Q. How can the compound’s metabolic stability be evaluated to inform drug development?

  • Experimental workflow :

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. The thiopyran ring may undergo sulfoxidation .

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